THP-NH2
Description
Properties
IUPAC Name |
4-(3-aminopropanoylamino)-N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]heptanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H70N8O10/c1-39-30-48(67)55(74-36-42-16-10-7-11-17-42)45(64(39)4)33-60-51(70)22-26-58(63-54(73)25-29-59,27-23-52(71)61-34-46-56(49(68)31-40(2)65(46)5)75-37-43-18-12-8-13-19-43)28-24-53(72)62-35-47-57(50(69)32-41(3)66(47)6)76-38-44-20-14-9-15-21-44/h7-21,30-32H,22-29,33-38,59H2,1-6H3,(H,60,70)(H,61,71)(H,62,72)(H,63,73) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPKZNZKFVFTTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1C)CNC(=O)CCC(CCC(=O)NCC2=C(C(=O)C=C(N2C)C)OCC3=CC=CC=C3)(CCC(=O)NCC4=C(C(=O)C=C(N4C)C)OCC5=CC=CC=C5)NC(=O)CCN)OCC6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H70N8O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1039.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Thp Nh2 and Diverse Amino Functionalized Tetrahydropyran/tetrahydropyridine Derivatives
Strategies for the Construction of the Tetrahydropyran (B127337) and Tetrahydropyridine (B1245486) Core Structures with Amine Introduction
The synthesis of amino-substituted tetrahydropyran and tetrahydropyridine derivatives can be achieved through various strategic approaches. These methods range from the direct introduction of a nitrogen-containing group onto a pre-formed heterocyclic ring to the simultaneous construction of the ring and installation of the amine functionality.
Nucleophilic Displacement Approaches to (Tetrahydro-2H-pyran-4-yl)hydrazine Synthesis
A straightforward method for introducing a hydrazine (B178648) moiety at the C4 position of the tetrahydropyran ring involves nucleophilic displacement. This strategy typically utilizes a THP ring activated with a suitable leaving group, such as a mesylate.
The synthesis can be initiated from tetrahydropyran-4-ol, which is converted to a more reactive intermediate. For instance, treatment of tetrahydropyran-4-ol with methanesulfonyl chloride yields tetrahydro-2H-pyran-4-yl methanesulfonate. This mesylate is a potent electrophile, and subsequent reaction with hydrazine hydrate (B1144303) allows for the nucleophilic displacement of the mesylate group. This SN2 reaction furnishes the desired product, (tetrahydro-2H-pyran-4-yl)hydrazine. chemicalbook.com This compound serves as a valuable building block, for example, in the synthesis of pyrazole-fused tetrahydropyrans by reacting it with dicarbonyl compounds. google.com
Table 1: Synthesis of (Tetrahydro-2H-pyran-4-yl)hydrazine via Nucleophilic Displacement
| Starting Material | Reagent | Intermediate | Product |
|---|
Intramolecular Epoxide Ring Opening (IERO) and Related Cyclization Reactions for Tetrahydropyran Formation
Intramolecular epoxide ring-opening (IERO) cascades are a powerful and stereoselective method for constructing tetrahydropyran rings. core.ac.uk This approach involves a substrate containing both an epoxide and a nucleophile, typically a hydroxyl group. The cyclization is triggered by either acid or base catalysis, leading to the formation of the six-membered ether ring. jsynthchem.com
The regioselectivity of the ring-opening is a critical aspect of this methodology, governed by Baldwin's rules. While 5-exo cyclizations to form tetrahydrofurans are generally favored, specific strategies can be employed to promote the 6-endo cyclization required for tetrahydropyrans. core.ac.ukacs.org These strategies often rely on electronic or steric biases introduced by substituents on the epoxide-containing substrate. core.ac.uk For example, acid-catalyzed cyclization of epoxy alcohols can efficiently produce tetrahydropyran rings, as demonstrated in the synthesis of the F and G rings of brevetoxin (B15176840) B. core.ac.uk
Various catalysts, including Brønsted acids (like TFA) and Lewis acids (like In(OTf)₃), can mediate these cyclizations. organic-chemistry.orgnih.gov The Prins cyclization, which involves the condensation of a homoallylic alcohol with an aldehyde, is a related and widely used reaction for generating substituted tetrahydropyrans, often with high stereocontrol. nih.govresearchgate.net The amine functionality can be present on the starting material or introduced in a subsequent step after the formation of the THP core.
One-Pot Synthetic Routes for Amine-Substituted Tetrahydropyridines
Multicomponent reactions (MCRs) offer an efficient and atom-economical pathway to complex molecules like amine-substituted tetrahydropyridines from simple precursors in a single operation. ufms.br These one-pot syntheses are highly valued for their operational simplicity and ability to rapidly generate molecular diversity. bas.bg
One of the most effective strategies involves a five-component reaction using an aldehyde, an amine, and a β-ketoester. ufms.br This method can be catalyzed by various agents, including Lewis acids like Copper(II) triflate [Cu(OTf)₂] or magnetic nanoparticles such as Al₂O₃/BF₃/Fe₃O₄, to produce highly substituted 1,2,3,6-tetrahydropyridines in excellent yields (up to 92%). ufms.br Another prominent one-pot method is the Povarov reaction, a three-component reaction of an aryl aldehyde, an amine, and an enol ether, which can yield complex fused tetrahydropyridine systems. ufms.br
Organocatalysis has also been successfully applied to the asymmetric synthesis of tetrahydropyridines. A one-pot, three-component cascade reaction involving a dicarbonyl compound, a nitroalkene, and an imine can produce chiral tetrahydropyridines with high enantioselectivity. acs.org These methods highlight the versatility of one-pot strategies in accessing a wide range of structurally diverse tetrahydropyridine derivatives. core.ac.uk
Table 2: Catalysts in One-Pot Synthesis of Tetrahydropyridines
| Catalyst | Reaction Type | Product Yield | Reference |
|---|---|---|---|
| Graphene Oxide | Three-component | 86-94% | ufms.br |
| Al₂O₃/BF₃/Fe₃O₄ MNP | Multicomponent | 75-85% | ufms.br |
| Copper(II) triflate | Five-component | 84-92% | ufms.br |
Reductive Amination and Acylation Protocols for THP-NH2 Congeners
Reductive amination is a cornerstone technique for the synthesis of amines, including 4-aminotetrahydropyran (B1267664) (this compound). This method typically begins with the corresponding ketone, tetrahydro-4H-pyran-4-one. chemicalbook.comchemicalbook.com The ketone reacts with an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. Catalytic hydrogenation is a common reduction method used in this tandem sequence. nih.gov
Once the primary amine (this compound) is formed, it can be further functionalized through acylation. acs.org Acylation involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride (B1165640), typically in the presence of a base. This reaction forms a stable amide bond, allowing for the attachment of various molecular fragments to the tetrahydropyran scaffold. Friedel-Crafts acylation represents a powerful method for creating aryl keto derivatives from amino acids. nih.gov These protocols for reductive amination and subsequent acylation provide a flexible and widely used route to a vast library of this compound congeners. nih.gov
Synthesis of Specific Amine-Containing THP Derivatives
The versatile this compound scaffold serves as a crucial starting point for the synthesis of more complex, functional molecules. A prominent example is its use in the construction of specialized chelating agents for medical imaging applications.
Preparation of β-Alanine Derived this compound (Tris(hydroxypyridinone) Ligands)
Tris(hydroxypyridinone) (THP) ligands are highly efficient chelators for hard metal ions like Ga³⁺ and Fe³⁺. nih.gov Their ability to rapidly and quantitatively complex Gallium-68 (B1239309) (⁶⁸Ga) at room temperature and neutral pH makes them ideal for developing kit-based radiopharmaceuticals for Positron Emission Tomography (PET) imaging. mdpi.comresearchgate.net
The synthesis of bifunctional THP chelators often starts with a core structure containing a reactive amine, such as THP(Bz)₃-NH2, which has a primary amine available for conjugation. chematech-mdt.com This amine can be coupled with molecules containing a carboxylic acid, such as a peptide or a linker molecule. To facilitate this coupling, the carboxylic acid is often activated, for instance, as an N-hydroxysuccinimide (NHS) ester. mdpi.comresearchgate.net
For example, a THP chelator can be functionalized with a linker terminating in an isothiocyanate group (NCS), creating compounds like H₃THP-NCS. nih.gov This reactive group can then readily form a thiourea (B124793) bond with the primary amine of a targeting biomolecule, such as the lysine (B10760008) side chain in a peptide. The synthesis of H₃THP-NCS itself involves multiple steps, starting from a protected hydroxypyridinone precursor and building the tripodal structure around a central core, which is then functionalized. nih.gov While not a direct derivative of β-alanine itself, the linkers used in these systems are designed to mimic the spacing and reactivity needed for bioconjugation, a role often played by amino acid-based linkers. The resulting THP-conjugates are used to deliver the ⁶⁸Ga radioisotope to specific biological targets for PET imaging. nih.govrsc.org
Synthesis of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine (OTX)
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, also known as 2-(Aminooxy)tetrahydro-2H-pyran, is a valuable reagent in organic synthesis, often used for the preparation of oximes and related structures. scbt.comtcichemicals.com Its synthesis can be efficiently achieved in a two-step process starting from N-hydroxyphthalimide and dihydropyran. chemicalbook.com
The first step involves the acid-catalyzed protection of the hydroxylamine (B1172632) moiety. N-hydroxyphthalimide is reacted with dihydropyran in the presence of a catalytic amount of p-toluenesulfonic acid in tetrahydrofuran (B95107) (THF) at room temperature. chemicalbook.comtotal-synthesis.com This reaction forms the THP-protected intermediate, 2-(phthalimidooxy)tetrahydropyran.
Table 1: Synthesis of O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine
| Step | Reactants | Reagents/Solvents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | N-hydroxyphthalimide, Dihydropyran | p-toluenesulfonic acid, Tetrahydrofuran (THF) | Room temperature, 2 hours | 2-(phthalimidooxy)tetrahydropyran |
| 2 | 2-(phthalimidooxy)tetrahydropyran | Hydrazine hydrate, Ethanol | Room temperature, 1 hour | O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine |
Multi-Gram Scale Synthesis of THP-Derived Building Blocks
The transition from laboratory-scale experiments to industrial production requires robust and scalable synthetic routes. Methodologies have been developed to produce THP-derived building blocks on a multi-gram scale, which is crucial for their application in areas like pharmaceutical development. nih.gov
One notable example is the large-scale synthesis of a tetrahydropyran glycine (B1666218) precursor for an HCV NS5A inhibitor. nih.gov A third-generation route was developed that proved to be scalable, enabling the production of over 100 grams of the final active pharmaceutical ingredient (API) for toxicology studies. nih.gov This route featured a one-step Michael addition and cyclization, followed by chiral separation to establish the core tetrahydropyran skeleton. nih.gov
Furthermore, advancements in reaction technology, such as using microdroplet/thin film reactors with solvent recycling, have demonstrated high-yield, gram-scale synthesis for various organic reactions. rsc.org For instance, a Claisen-Schmidt reaction was performed at a rate of 3.18 grams per hour with an 87% isolated yield, showcasing the potential for rapid and efficient scale-up of syntheses involving complex building blocks. rsc.org The ability to remove products continuously and recycle solvents addresses key challenges in scaling up chemical production.
Production of Amine-Functionalized Porphyrin Derivatives (e.g., H2T(p-NH2)PP)
Amine-functionalized porphyrins are significant compounds in materials science and medicine, particularly for their use in photodynamic therapy and catalysis. nih.govunt.edu A prominent example is 5,10,15,20-tetrakis(p-aminophenyl)porphyrin, also known as H2T(p-NH2)PP or TAP. nih.gov
The synthesis of this compound begins with the preparation of its nitro-analogue, 5,10,15,20-tetrakis(p-nitrophenyl)porphyrin. This is typically achieved through the condensation of p-nitrobenzaldehyde with a freshly distilled pyrrole (B145914) in refluxing propionic acid. nih.gov The resulting dark solid is collected and purified.
The crucial step is the reduction of the four nitro groups to primary amines. This transformation is commonly carried out using a solution of tin(II) chloride (SnCl2·2H2O) in concentrated hydrochloric acid. nih.gov The nitro-porphyrin is dissolved in concentrated HCl, and the SnCl2 solution is added. The mixture is heated, then cooled and neutralized with concentrated ammonium hydroxide (B78521) under an inert atmosphere to precipitate the amine-functionalized porphyrin product. nih.gov
Table 2: Synthesis of 5,10,15,20-tetrakis(p-aminophenyl)porphyrin (TAP)
| Step | Starting Material | Reagents/Solvents | Key Transformation |
|---|---|---|---|
| 1 | p-Nitrobenzaldehyde, Pyrrole | Propionic Acid | Condensation to form 5,10,15,20-tetrakis(p-nitrophenyl)porphyrin |
| 2 | 5,10,15,20-tetrakis(p-nitrophenyl)porphyrin | SnCl₂, conc. HCl, conc. NH₄OH | Reduction of nitro groups to amino groups |
Stereoselective Synthesis of Amine-Functionalized Tetrahydropyran and Tetrahydropyridine Scaffolds
The biological activity of molecules often depends on their specific three-dimensional arrangement. Therefore, controlling the stereochemistry during the synthesis of amine-functionalized THP and tetrahydropyridine scaffolds is of paramount importance. Methodologies that allow for the selective formation of a single stereoisomer (asymmetric or enantioselective synthesis) or control the relative stereochemistry between multiple chiral centers (diastereoselective synthesis) are critical.
Asymmetric Synthetic Routes to Chiral Amino-THP Analogues
Asymmetric synthesis aims to produce a chiral compound as a single enantiomer. This is a significant challenge in modern organic chemistry, and various strategies have been developed to achieve this for amino-acid and amine-containing structures. rsc.orgnih.gov
Enzymatic synthesis represents a powerful approach, utilizing the inherent chirality of enzymes to catalyze reactions with high stereoselectivity. rsc.org For instance, enzymatic asymmetric reductive amination of keto acids or the enantioselective addition of ammonia to α,β-unsaturated acids can produce chiral amino acids that can be precursors to chiral amino-THP analogues. rsc.org
Another successful strategy involves the use of chiral metal complexes. nih.govehu.es For example, Ni(II) complexes derived from chiral tridentate Schiff base ligands can be used for the asymmetric synthesis of a wide variety of tailor-made amino acids. nih.govehu.es This methodology allows for the alkylation of a glycine-derived Schiff base complex, where the chiral ligand directs the approach of the electrophile to create the desired stereocenter with high enantiomeric excess. nih.gov Such approaches can be adapted to construct chiral amino-THP building blocks.
Diastereoselective Control in THP-Derived Building Block Synthesis
When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is essential. The introduction of a THP group itself can create a new stereocenter at the anomeric carbon (C-2), which can lead to the formation of diastereomeric mixtures if the substrate is already chiral. organic-chemistry.org
However, this feature can also be exploited to direct the stereochemical outcome of subsequent reactions. The THP group can act as a chiral auxiliary, shielding one face of the molecule from reagent attack and leading to high diastereoselectivity in reactions at nearby positions. total-synthesis.com
A powerful method for constructing polyfunctionalized tetrahydropyrans with high diastereocontrol is the tandem [4+3]-cycloaddition/ozonolysis process. researchgate.net The reaction between an oxyallyl cation and a furan (B31954) derivative can generate up to four stereocenters in a single step with predictable diastereoselectivity. researchgate.net Subsequent oxidative or reductive ozonolysis of the resulting cycloheptenone intermediate yields highly functionalized THP scaffolds. The conditions and substrates of the initial cycloaddition can be tuned to optimize the diastereomeric ratio of the products. researchgate.net
Molecular Interactions and Mechanistic Elucidation of Thp Nh2 Derivatives at a Fundamental Level
Insights into Ligand-Target Binding Mechanisms
The efficacy of a ligand is fundamentally determined by its ability to bind to a biological target. This section explores the binding mechanisms of THP derivatives through computational and in vitro experimental studies.
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein, providing insights into binding affinity and mode. researchgate.net This technique has been applied to various THP derivatives to elucidate their interactions with several protein targets.
Docking simulations of 3-(2,2,2-trimethylhydrazine)propionate (THP), also known as Meldonium, with the organic cation transporter 2 (OCTN2) have revealed specific molecular interactions. These studies highlight an interaction between the amine group (NH) of THP and the amino acid residue Tyrosine 239 within the transporter's binding site. This interaction is a key component of the binding hypothesis, which also includes interactions of the trimethylamine (B31210) group with Tyrosine 239 and the carboxylic acid group with Tryptophan 351 and Tyrosine 211.
The versatility of the tetrahydropyran (B127337) and related heterocyclic scaffolds has been explored in docking studies against other targets. For instance, derivatives of tetrahydropyridine (B1245486), a related six-membered heterocycle, have been docked with the GABA-A receptor and the serotonin (B10506) transporter (SERT or 5HT_1A) to investigate their potential neurotropic activities. mdpi.com Similarly, docking studies of tetrahydropyridine derivatives with Cyclin-Dependent Kinase 2 (CDK2) have been conducted to explore their potential as anticancer agents. researchgate.net These computational models are instrumental in predicting binding modes and guiding the synthesis of novel, more potent compounds.
| THP or Related Derivative | Protein Target | Key Interacting Residues (from docking) | Reference |
|---|---|---|---|
| THP (Meldonium) | OCTN2 | Tyr239, Trp351, Tyr211 | |
| Tetrahydropyridine Derivatives | GABA-A Receptor | Phe200, Tyr205, Ala201, Tyr97, Glu155 | mdpi.com |
| Tetrahydropyridine Derivatives | CDK2 | Not specified in abstract | researchgate.net |
| Arylpiperazine Derivatives | Androgen Receptor (AR) | Primarily hydrophobic interactions | nih.gov |
Kappa Opioid Receptor (KOR): Amine-modified THP ligands have been investigated as antagonists for the Kappa Opioid Receptor (KOR), a target for treating mood disorders and addiction. Structure-activity relationship (SAR) studies on quinoline-based molecules revealed that the amine tail, which can incorporate a THP moiety, is crucial for tuning potency and selectivity. For example, the 4-THP derivative CYM-51317 (compound 29) showed potent activity at the KOR with single-digit nanomolar efficacy, although it had only modest (26-fold) selectivity over the mu-opioid receptor (MOR). Further modifications led to the enantiomeric pair of 3-THP analogues, compounds 36 and 37 . While both showed similar high potency at KOR, the (R)-3-THP enantiomer (36 ) was found to be more selective against the MOR, demonstrating that subtle stereochemical changes in the THP-amine portion can significantly influence receptor specificity. aatbio.com
| Compound | Description | Receptor Target | Key Finding | Reference |
|---|---|---|---|---|
| CYM-51317 (29) | 6-methylquinoline 4-THP derivative | KOR | Single-digit nanomolar activity, 26-fold selectivity vs MOR. | aatbio.com |
| Compound 36 | (R)-3-THP analogue | KOR | Similar KOR activity to its enantiomer, but more selective against MOR. | aatbio.com |
| Compound 37 | (S)-3-THP analogue | KOR | Potent KOR activity. | aatbio.com |
Melanocortin Receptors (MCR): The melanocortin system, comprising five G-protein coupled receptors (MC1R-MC5R), is involved in numerous physiological processes, including energy homeostasis, pigmentation, and sexual function. nih.govfrontiersin.org Ligands for these receptors are typically derived from the pro-opiomelanocortin (POMC) peptide, such as α-melanocyte-stimulating hormone (α-MSH). nih.gov The binding of these endogenous ligands and their synthetic analogues has been studied extensively. researchgate.net Non-peptide agonists and antagonists have also been developed, such as the selective MC4R agonist THIQ (a tetrahydroisoquinoline derivative) and the antagonist MCL0129, which have their own distinct binding modes and affinities. frontiersin.orgnih.gov However, based on a review of available scientific literature, specific studies detailing the binding affinity and specificity of simple THP-NH2 analogues at melanocortin receptors are not widely reported.
Enzyme Inhibition Mechanisms by this compound Analogues in vitro
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. They are fundamental to pharmacology and are classified based on their mechanism of action.
The interaction between an enzyme and an inhibitor can be categorized into several reversible modes, distinguished by how the inhibitor binds and how it affects the enzyme's kinetic parameters, the Michaelis constant (Km), and maximum velocity (Vmax). jackwestin.com
Competitive Inhibition: The inhibitor is structurally similar to the substrate and binds to the enzyme's active site, directly competing with the substrate. patsnap.com This form of inhibition can be overcome by increasing the substrate concentration. It results in an increase in the apparent Km, while Vmax remains unchanged.
Non-Competitive Inhibition: The inhibitor binds to an allosteric site (a site other than the active site) on the enzyme. jackwestin.com This binding occurs whether or not the substrate is bound and induces a conformational change that reduces the enzyme's catalytic efficiency. In this mode, Vmax is decreased, but the Km remains unchanged. knyamed.com
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. aatbio.com This type of inhibition is most effective at high substrate concentrations. It causes a decrease in both Vmax and Km.
Mixed Inhibition: A mixed inhibitor can bind to both the free enzyme and the ES complex, typically at an allosteric site. jackwestin.com It usually has a different affinity for each form. This type of inhibition affects both Km and Vmax.
| Inhibition Mode | Inhibitor Binding Site | Effect on Km | Effect on Vmax | Reference |
|---|---|---|---|---|
| Competitive | Active Site | Increases | Unchanged | patsnap.com |
| Non-Competitive | Allosteric Site | Unchanged | Decreases | knyamed.com |
| Uncompetitive | Enzyme-Substrate (ES) Complex | Decreases | Decreases | aatbio.comjackwestin.com |
| Mixed | Allosteric Site (binds to E or ES) | Variable (Increase or Decrease) | Decreases | jackwestin.com |
Cyclin-dependent kinases (CDKs) are a family of protein kinases that play a critical role in regulating the cell cycle, and their aberrant activity is linked to various cancers. mdpi.com CDK2, in particular, is an attractive target for cancer therapy. mdpi.com The development of selective CDK2 inhibitors has been challenging due to the high structural similarity across the CDK family, especially at the ATP-binding site. biorxiv.org
Research into novel CDK2 inhibitors has explored various heterocyclic scaffolds. A high-throughput screen identified a tetrahydroindazole (B12648868) derivative as an ATP-competitive inhibitor of the CDK2/cyclin A complex with a Ki value of 2.3 μM. nih.gov Further optimization of this hit compound led to analogues with improved inhibitory activity against various CDK2/cyclin complexes. nih.gov Other research has focused on different scaffolds; for example, 3-(piperazinyl-methyl) benzofuran (B130515) derivatives have been synthesized and shown to have CDK2 inhibitory activity. researchgate.net While these examples are not strictly this compound analogues, the exploration of related saturated heterocyclic systems like tetrahydroindazole highlights a viable strategy for targeting the CDK2 active site.
| Inhibitor Class/Scaffold | Target | Mechanism/Key Finding | Reference |
|---|---|---|---|
| Tetrahydroindazole derivative | CDK2/cyclin A | Identified as an ATP-competitive inhibitor (Ki = 2.3 μM). | nih.gov |
| Benzofuran-piperazine derivatives | CDK2 | Showed inhibitory activity against CDK2 enzyme. | researchgate.net |
| Anthranilic acid derivatives | CDK2 | Act as allosteric inhibitors with nanomolar affinity, negatively cooperative with cyclin binding. | biorxiv.org |
DNA Methyltransferase 1 (DNMT1): DNMT1 is the primary enzyme responsible for maintaining DNA methylation patterns after DNA replication, an essential epigenetic mechanism for gene expression regulation. nih.gov The dysregulation of DNA methylation is a hallmark of cancer, making DNMT1 a significant therapeutic target. nih.gov DNMT inhibitors can reverse the silencing of tumor suppressor genes. nih.gov Studies have shown that depletion of DNMT1 in the THP-1 acute myeloid leukemia cell line can enhance cellular differentiation. nih.gov While various non-nucleoside inhibitors of DNMT1 have been discovered through screening and design, specific investigations into this compound analogues as direct inhibitors of DNMT1 are not prominently featured in the reviewed literature.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key receptor tyrosine kinase that mediates angiogenesis, the formation of new blood vessels. mdpi.com This process is critical for tumor growth and metastasis, establishing VEGFR2 as a major target for anti-cancer drugs. mdpi.comnih.gov Approved VEGFR2 inhibitors, such as Sunitinib and Sorafenib, typically target the ATP-binding site of the kinase domain. mdpi.com Research into new VEGFR2 inhibitors has focused on a variety of chemical scaffolds, including thieno[2,3-d]pyrimidines and compounds based on 1,2,3-triazoles. researchgate.netnih.gov These inhibitors aim to block the receptor's signaling pathway, thereby inhibiting angiogenesis. nih.gov A review of the scientific literature did not yield specific studies focused on this compound analogues as direct inhibitors of VEGFR2.
Peroxidase Inhibition Mechanisms
Peroxidases are enzymes that catalyze the reduction of peroxides, such as hydrogen peroxide, and play a role in various biological processes. patsnap.com The inhibition of these enzymes can occur through several mechanisms, including the binding of inhibitors to the enzyme's active site or other critical regions. patsnap.com Some inhibitors interact directly with the heme group in the active site, blocking substrate access, while others may induce conformational changes that diminish enzymatic activity. patsnap.com
Iron-chelating agents can function as peroxidase inhibitors. The chelator deferoxamine, for instance, inhibits myeloperoxidase (MPO) and eosinophil peroxidase (EPO). nih.gov Its mechanism involves acting as an electron donor for MPO Compound I or reducing the formed Compound II, without reacting with or removing the heme iron. nih.gov It is proposed that effective iron chelators can bind and inhibit redox-active iron that participates in catalytic reactions. mdpi.com While specific studies detailing the direct inhibition mechanism of this compound on peroxidases are not extensively available, the known high affinity of tris(hydroxypyridinone) (THP) ligands for iron suggests a potential for interaction. nih.govkcl.ac.uk The general mechanism for chelators often involves the removal of essential metal ions from the enzyme, leading to inhibition. nih.govresearchgate.net
Chelation Mechanisms of Tris(hydroxypyridinone) Ligands with Amine Linkers
Tris(hydroxypyridinone) (THP) ligands are hexadentate chelators, meaning they have six points of attachment to a central metal ion. nih.gov The core structure consists of a tripodal scaffold with three pendant 3-hydroxy-4-pyridinone (3,4-HP) units. nih.govnih.gov This arrangement is highly effective for binding trivalent metal ions like ferric iron (Fe³⁺) and gallium-68 (B1239309) (⁶⁸Ga³⁺), which prefer octahedral coordination geometry. nih.gov
The high affinity for these hard metal ions is due to the deprotonated hydroxyl and carbonyl groups on each pyridinone ring, which act as hard oxygen donors. nih.govnih.govmdpi.com This hexadentate coordination saturates the coordination sphere of the metal ion, forming a stable 1:1 metal-to-ligand complex. nih.govmdpi.com The amine linker (NH2) incorporated into the THP scaffold serves as a bifunctional component, allowing the chelator to be covalently attached to biomolecules like peptides or proteins for targeted applications, such as in positron emission tomography (PET) imaging, without significantly disrupting the chelation capability. nih.gov
THP derivatives demonstrate remarkably efficient chelation of ⁶⁸Ga³⁺ under mild conditions—rapidly at room temperature and neutral pH—which is advantageous for radiopharmaceutical kits. nih.govrsc.orgresearchgate.net The similarity in charge and ionic radius between Ga³⁺ (62 pm) and high-spin Fe³⁺ (65 pm) explains the strong binding affinity of THP for both ions. nih.gov
The stability of the metal complexes formed with THP ligands is significantly influenced by the ligand's specific structure. nih.gov Minor modifications to the hydroxypyridinone rings can alter the chelator's affinity and selectivity for different metal ions. nih.gov This is because geometric constraints imposed by the tripodal structure are critical to metal ion selectivity. nih.gov
Research comparing different THP derivatives reveals the importance of substituents on the pyridinone nitrogen. A key study compared the prototype THP^Me (with an N¹–CH₃ group) to THP^H (with an N¹–H group) and THPO (where the nitrogen is replaced by oxygen). nih.govrsc.org
Key findings include:
Metal Selectivity: Both THP^Me and THP^H show a preference for Ga³⁺ over Fe³⁺. However, THP^H exhibits a significantly reduced affinity for Fe³⁺ and an increased affinity for Ga³⁺ compared to THP^Me. nih.govrsc.org This enhanced selectivity allows for more efficient ⁶⁸Ga labeling, even in the presence of competing iron ions. nih.gov
Complex Stability: Spectrophotometric measurements are used to determine conditional formation constants and pM values (pM = -log[M³⁺] at pH 7.4), which indicate the stability of the complex. A higher pM value signifies a more stable complex. The THP^H ligand forms a more stable complex with Ga³⁺ than THP^Me does. nih.gov
Lipophilicity and H-Bonding: Replacing the N¹-methyl group with a hydrogen (as in THP^H) increases the potential for intramolecular hydrogen bonding. This change affects the molecule's lipophilicity, with the [⁶⁸Ga(THP^H)] complex being less hydrophilic than the [⁶⁸Ga(THP^Me)] complex. nih.govrsc.org
Radiolabeling Efficiency: The structural changes directly impact the efficiency of radiolabeling. THP^H achieves over 95% radiochemical yield with ⁶⁸Ga at concentrations as low as 1 μM, outperforming both THP^Me and THPO. nih.govrsc.org
These findings demonstrate that subtle structural tuning of the THP ligand framework is a powerful strategy for optimizing metal complex stability and selectivity for specific applications. nih.gov
Interactive Data Table: Comparison of THP Ligand Properties
| Ligand | Modification | pGa³⁺ | pFe³⁺ | LogP of ⁶⁸Ga Complex | Key Finding | Source |
| THP^Me | N¹–CH₃ group | 29.1 | 26.5 | -3.33 ± 0.02 | Prototype with high Ga³⁺ affinity. | nih.govrsc.org |
| THP^H | N¹–H group | 30.7 | 25.1 | -2.40 ± 0.02 | Increased Ga³⁺ affinity and selectivity over Fe³⁺; improved radiolabeling. | nih.govrsc.org |
| THPO | N replaced with O | N/A | N/A | N/A | Inferior radiolabeling efficiency compared to THP^Me and THP^H. | rsc.org |
pM values (-log[M³⁺]) calculated at pH 7.4, [ligand]total = 10 μM, [metal]total = 1 μM. A higher value indicates stronger binding.
Theoretical and Computational Studies on Thp Nh2 and Analogues
Quantum Chemical Calculations for Molecular Structure and Reactivity
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are widely used to determine the electronic structure, geometry, and reactivity of molecules. These methods can predict quantities like molecular equilibrium geometry and reaction energetics with sufficient accuracy to be useful in chemical research. wavefun.com DFT studies can also provide insights into non-covalent interactions, charge distribution, and molecular orbitals like HOMO and LUMO, which are important for understanding chemical reactivity. researchgate.netacs.org For instance, quantum chemical calculations have been employed to study the influence of substituent groups on the properties and reactivity of molecules containing amino groups. researchgate.netresearchgate.net While the provided search results discuss quantum chemical calculations on various compounds and functional groups, including amines and cyclic structures, specific calculations focused solely on the molecular structure and reactivity of THP-NH2 were not explicitly found. However, the general principles and methods described are applicable to such investigations.
Conformational Analysis of Amine-Functionalized THP Scaffolds
Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules. For cyclic systems like THP, the ring can adopt different puckered conformations (e.g., chair, boat), and the presence of substituents like an amine group can influence the relative stability of these conformers. Theoretical studies, often employing methods like hybrid density functional theory, can analyze these conformational preferences. nih.gov For example, studies on thiazolidine (B150603) rings, which are related cyclic systems with a secondary amine, have investigated how alterations to the ring and substituents affect conformational equilibria, including ring puckering and peptide bond isomerization. nih.gov The principles applied in these studies, considering factors like stereoelectronic effects and donor-acceptor orbital interactions, are relevant to the conformational analysis of amine-functionalized THP scaffolds. nih.gov While direct studies on the conformational analysis of this compound were not found, research on similar amine-functionalized cyclic scaffolds highlights the computational approaches used.
Theoretical Investigations of Reaction Mechanisms Involving THP Derivatives
Theoretical investigations play a significant role in elucidating the step-by-step processes (mechanisms) of chemical reactions involving various compounds, including cyclic ethers and their derivatives. Computational methods, such as DFT calculations and molecular dynamics simulations, can be used to explore potential energy surfaces, identify transition states, and calculate reaction barriers. rsc.orgunizar.es This allows for a detailed understanding of how reactions proceed and the factors that influence their outcomes, including chemo- and stereoselectivity. rsc.org For instance, theoretical studies have investigated the reaction mechanisms of THP oxidative rearrangement catalyzed by enzymes, detailing how the enzyme and substrate regulate the reaction pathway. rsc.org Other theoretical studies have explored cycloaddition reactions involving cyclic compounds and the influence of solvent effects on reaction trends. acs.org These examples demonstrate the applicability of theoretical methods to investigate reaction mechanisms of THP derivatives.
Computational Predictions of Structure-Activity Relationships for Amino-THP Compounds
Computational predictions of structure-activity relationships (SAR) aim to correlate the structural features of compounds with their biological or chemical activity. For amino-THP compounds, this could involve predicting how variations in the THP scaffold, the position or nature of the amine group, or the presence of other substituents affect their properties or interactions. Quantitative structure-activity relationship (QSAR) modeling, machine learning algorithms, and molecular docking simulations are common computational approaches used in SAR studies. ijritcc.orgdergipark.org.tr QSAR models utilize chemical descriptors to predict activity based on structural properties, while machine learning algorithms can identify patterns in diverse datasets. ijritcc.org Molecular docking simulates the binding of compounds to target molecules, providing insights into potential interactions. ijritcc.org Studies on other classes of compounds containing amine functionalities and cyclic scaffolds, such as N-arylpiperazines and aminothiazoles, have employed computational methods to explore SARs related to antimicrobial activity and binding to biological targets. mdpi.comresearchgate.net These studies highlight the potential of computational methods to predict SARs for amino-THP compounds.
Molecular Dynamics Simulations of THP-Derived Systems
Molecular dynamics (MD) simulations are computational techniques that simulate the time evolution of a system of interacting particles, providing insights into their dynamic behavior, conformational changes, and interactions. chalmers.sevalencelabs.com MD simulations can be used to study the properties of molecules in different environments, such as in solution or interacting with surfaces or biological macromolecules. researchgate.netacs.org These simulations rely on force fields that describe the interactions between atoms, which can be derived from or calibrated using quantum chemical calculations. valencelabs.comresearchgate.net MD simulations have been applied to study a wide range of systems, including organic molecules, proteins, and materials. researchgate.netacs.orguni-koeln.de For example, MD simulations have been used to investigate the interaction of molecules with surfaces like titanium dioxide, which can involve protected functional groups like THP-protected hydroxamic acids. yale.edu MD simulations have also been employed to study the behavior of drug candidates and their interactions with biological targets. acs.org While specific MD simulations of this compound were not directly found, the application of MD to THP-protected compounds and other amine-containing systems demonstrates its relevance for studying the dynamic behavior of THP-derived systems.
Applications in Advanced Chemical Systems and Materials Science Excluding Clinical Translation
THP-NH2 as a Building Block in Organic Synthesis
The amine-functionalized tris(hydroxypyridinone), or this compound, serves as a pivotal building block in organic synthesis, primarily valued for its ability to be integrated into larger, more complex molecular architectures. Its utility stems from the dual functionality of the stable hexadentate chelating scaffold and the synthetically versatile primary amine group.
The primary application of this compound in the synthesis of complex organic molecules is in the construction of bioconjugates. The amine group provides a reactive handle that can be readily coupled with other molecules, such as peptides, proteins, or antibodies, to form large, multifunctional constructs. The synthesis of these conjugates often involves standard peptide coupling reactions where the amine of this compound forms a stable amide bond with a carboxylic acid on a targeting biomolecule.
Alternatively, the this compound core can be derivatized into other reactive functionalities. For instance, it is a precursor for synthesizing isothiocyanate-functionalized chelators (THP-NCS). These derivatives are then reacted with the primary amine of a lysine (B10760008) side chain on a peptide, such as the cyclic RGD pentapeptide, to create a complex molecule designed for specific molecular recognition tasks. acs.orgnih.gov This process transforms a relatively simple chelator into a sophisticated research tool, demonstrating the value of this compound as a foundational component in creating complex, purpose-built organic molecules.
The concept of modular assembly is central to the utility of this compound. In this paradigm, pre-formed, functional units (modules) are combined to create a larger system with emergent properties. This compound acts as a self-contained "chelation module." Its structure is designed to efficiently and stably bind specific metal ions, while the amine group serves as a universal connector point.
This modularity allows chemists to employ a "plug-and-play" approach. A targeting module (e.g., a peptide that binds to a specific receptor) can be synthesized independently and then coupled to the THP chelation module. acs.orgmdpi.com This strategy was successfully demonstrated through the development of an N-hydroxysuccinimide (NHS)-functionalized THP derivative, which can be easily conjugated to the amine groups of various targeting molecules like peptides and antibodies under mild conditions. This facilitates the straightforward synthesis of diverse imaging probes, where the THP unit provides the radiolabeling capability and the biomolecule provides the targeting specificity.
Development of Bifunctional Chelators for Radiometal Applications in Research
A significant area of research for this compound and its derivatives is in the development of bifunctional chelators for radiometals, particularly for Gallium-68 (B1239309) (⁶⁸Ga) used in preclinical positron emission tomography (PET) imaging research. A bifunctional chelator incorporates both a strong metal-binding site and a reactive functional group for covalent attachment to a targeting vector.
The design of THP-based bifunctional chelators leverages the high affinity of the tris(hydroxypyridinone) scaffold for trivalent metal ions like Ga³⁺. mdpi.com The synthesis of research probes involves conjugating the THP chelator to a biomolecule that targets a specific biological process or receptor.
For example, THP chelators featuring pendant isothiocyanate groups (H₃THP-NCS) have been synthesized from amine precursors. acs.orgnih.gov These were then conjugated to the primary amine on the lysine side chain of a cyclic RGD peptide, a well-known vector for targeting αvβ₃ integrin receptors, which are often overexpressed in research models of angiogenesis. acs.orgnih.gov Similarly, a maleimide (B117702) derivative of THP (THP-mal) was site-specifically coupled to an engineered C-terminal cysteine residue of a single-chain antibody fragment (scFv) targeting the prostate-specific membrane antigen (PSMA), creating a probe for cancer-related molecular imaging studies. researchgate.net
Once the THP-peptide conjugate is synthesized and purified, it can be radiolabeled with ⁶⁸Ga. This is achieved by simply incubating the conjugate with a solution containing ⁶⁸Ga³⁺, typically obtained from a ⁶⁸Ge/⁶⁸Ga generator. acs.orgresearchgate.net The resulting ⁶⁸Ga-THP-peptide bioconjugate is a highly specific probe suitable for in vitro and in vivo research applications.
A key advantage of the THP chelation system is the mild and efficient conditions required for radiolabeling, which is a significant improvement over traditional chelators like DOTA. This simplifies the preparation of research probes and is particularly beneficial when working with sensitive biomolecules like proteins and antibodies. researchgate.net
Research has shown that THP-based conjugates achieve near-quantitative radiochemical yields (>95%) under remarkably gentle conditions. acs.orgresearchgate.net The optimization of this radiochemistry highlights the superior performance of THP chelators.
Table 1: Optimized Radiochemistry Conditions for ⁶⁸Ga-Labeling of THP-based Probes
| Chelator/Conjugate | Temperature | pH | Time | Radiochemical Yield (RCY) | Source(s) |
|---|---|---|---|---|---|
| THP-Ac | Room Temp | 6.5 | 5 min | >98% | |
| THP-peptide conjugates | Ambient | ~6.5 | < 5 min | >95% | acs.orgnih.gov |
| THP-mal-J591c-scFv | Room Temp | Neutral | 5 min | >95% | researchgate.net |
| THP-GLP-1 conjugate | Room Temp | 6.5 - 7.5 | 5 min | >95% |
These conditions stand in stark contrast to those required for the widely used DOTA chelator, which typically necessitates heating at high temperatures (e.g., ≥80 °C) and acidic pH to achieve comparable yields. The ability of THP to rapidly and quantitatively complex ⁶⁸Ga at room temperature and near-neutral pH makes it ideal for kit-based formulations in a research setting, streamlining the process of probe preparation. mdpi.comresearchgate.net
Role of this compound in the Functionalization of Inorganic Materials (e.g., TiO₂)
The functionalization of inorganic material surfaces, such as titanium dioxide (TiO₂), is a critical strategy for tailoring their properties for specific applications in catalysis, sensors, and materials science. While direct studies detailing the use of this compound for TiO₂ functionalization are not extensively documented, the chemical properties of the molecule suggest it is a highly suitable candidate for this purpose based on established chemical principles.
The attachment of this compound to a TiO₂ surface can be envisioned through two primary mechanisms. First, the hydroxypyridinone groups, which have a high affinity for hard metal ions, can directly coordinate with the titanium atoms on the TiO₂ surface. This principle has been demonstrated with other inorganic oxides, where hydroxypyridinone-based chelators have been grafted onto nanoporous silica (B1680970) for the purpose of metal remediation. mdpi.com
Second, the amine group of this compound offers a versatile anchor for covalent attachment using well-established surface modification chemistries. The surface of TiO₂ is typically rich in hydroxyl groups, which can be functionalized. A common method involves using organosilanes, such as (3-Aminopropyl)triethoxysilane (APTES), to introduce amine groups onto the TiO₂ surface. nih.govresearchgate.net The amine-functionalized surface can then be coupled to other molecules. Conversely, the amine group on this compound could be used to react with a TiO₂ surface that has been pre-functionalized with an amine-reactive group, enabling the stable, covalent immobilization of the THP chelator onto the material. This general approach of using amine groups for surface functionalization is a cornerstone of hybrid material development. nih.govnih.gov
Application of THP-Amine for Hydrogel Network Formation and Stabilization
While direct, extensive research focusing explicitly on the application of tetrahydropyranyl-amine (this compound) as a primary component in hydrogel networks is limited in publicly available literature, its potential utility can be inferred from the fundamental principles of polymer chemistry and hydrogel science. The unique combination of a reactive primary amine group and a cyclic ether (tetrahydropyran) moiety suggests that this compound could function as both a crosslinking agent and a modulator of hydrogel properties.
The primary amine (-NH2) group on this compound is a versatile functional group for participating in various crosslinking reactions to form a stable, three-dimensional hydrogel network. nih.govnih.gov Covalent bonds, which lead to chemically crosslinked hydrogels, provide greater mechanical stability and structural integrity compared to physical crosslinks. acs.orgorganic-chemistry.org The amine group can readily react with a variety of complementary functional groups on polymer backbones or other crosslinking molecules.
One of the most common methods for incorporating amine-containing molecules into hydrogel networks is through reaction with polymers functionalized with N-hydroxysuccinimide (NHS) esters. taylorfrancis.com The primary amine acts as a nucleophile, attacking the NHS ester and forming a stable amide bond, releasing NHS as a byproduct. This reaction is efficient under physiological conditions and is widely used in biomedical applications. For instance, multi-arm polyethylene (B3416737) glycol (PEG) functionalized with NHS esters can be crosslinked by di- or multi-functional amines to form a hydrogel network. interchim.fr In this context, this compound could be used to crosslink such activated polymers.
Another well-established method is the Michael addition reaction. researchgate.net Primary amines can react with polymers containing electron-deficient double bonds, such as acrylates or maleimides. taylorfrancis.comd-nb.info This type of reaction is highly efficient and proceeds under mild conditions, making it suitable for the encapsulation of sensitive biological molecules. A polymer functionalized with acrylate (B77674) groups, for example, could be crosslinked using this compound, with the amine groups adding across the double bonds to form the network junctions.
Furthermore, the primary amine of this compound can react with aldehyde-functionalized polymers to form Schiff bases (imines). acs.org While Schiff base linkages are dynamic and can be reversible, they can be further reduced to form stable secondary amine linkages, providing permanent crosslinks within the hydrogel structure.
The incorporation of the relatively hydrophobic THP ring could also be used to modulate the amphiphilicity of the hydrogel. By controlling the ratio of hydrophilic polymer backbones to the this compound crosslinker, it might be possible to create hydrophobic microdomains within the hydrogel matrix. Such domains can be useful for the controlled release of hydrophobic drugs.
While no specific studies were found detailing the use of this compound in hydrogel formation, the table below illustrates a hypothetical experimental design for testing its efficacy as a crosslinker with an NHS-functionalized polymer, based on common practices in hydrogel synthesis.
Table 1: Hypothetical Experimental Parameters for Hydrogel Formation using this compound as a Crosslinker
| Parameter | Value Range | Rationale |
|---|---|---|
| Polymer Backbone | 4-arm PEG-SG (Succinimidyl Glutarate) | Provides a well-defined, biocompatible, and reactive backbone for crosslinking. |
| Polymer Concentration | 5 - 20% (w/v) in PBS | To control the final mechanical properties and swelling ratio of the hydrogel. |
| This compound Concentration | 0.5 - 2.0 molar equivalents to NHS groups | To vary the crosslinking density and study its effect on gelation time and stiffness. |
| pH of Reaction | 7.0 - 8.5 | To facilitate the nucleophilic attack of the amine on the NHS ester while maintaining the stability of the polymer. |
| Temperature | 25 - 37 °C | To simulate physiological conditions and control the rate of the crosslinking reaction. |
| Gelation Time | 1 - 30 minutes | A key parameter to measure the kinetics of the crosslinking reaction. |
Table 2: Expected Influence of this compound Concentration on Hydrogel Properties (Hypothetical)
| This compound Concentration (molar eq.) | Gelation Time | Swelling Ratio | Compressive Modulus |
|---|---|---|---|
| 0.5 | Slower | Higher | Lower |
| 1.0 | Moderate | Moderate | Moderate |
| 1.5 | Faster | Lower | Higher |
| 2.0 | Fastest | Lowest | Highest |
Analytical Methodologies for Thp Nh2 and Its Derivatives in Research
Chromatographic and Spectroscopic Techniques for Characterization and Purity Assessment
Chromatographic and spectroscopic methods are fundamental for the characterization and purity assessment of THP-NH2 and its derivatives. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for separation and purity analysis. kcl.ac.uknih.govresearchgate.net Purity can be assessed by GC tcichemicals.comtcichemicals.com or HPLC chemimpex.commdpi.com, often reported as a percentage. For instance, 4-Aminotetrahydropyran (B1267664) is commercially available with purities reported as 97% or >95.0% (GC). sigmaaldrich.comsigmaaldrich.comtcichemicals.comtcichemicals.com
Spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, provide detailed structural information. kcl.ac.ukrsc.orgresearchgate.net NMR spectroscopy, including 1H and 13C NMR, is used to confirm the molecular structure and assess the purity of synthesized compounds by analyzing the chemical shifts and splitting patterns of atomic nuclei. rsc.org IR spectroscopy provides information about the functional groups present in the molecule, such as the characteristic N-H stretching vibrations of the amine group and C-O stretching vibrations of the ether in the tetrahydropyran (B127337) ring. rsc.orgresearchgate.net High-resolution mass spectrometry (HRMS) is also employed, often coupled with chromatography, to determine the exact mass of the molecule and verify its elemental composition. rsc.org
For example, in the synthesis and characterization of certain tetrahydropyridine (B1245486) derivatives, which share structural similarities with this compound derivatives, techniques like 1H NMR, 13C NMR, IR, and HRMS (ESI) have been successfully applied for characterization and purity assessment. rsc.org HPLC is also used to monitor the purity of synthesized compounds and intermediates. kcl.ac.ukmdpi.com
Derivatization Techniques for Enhanced Analytical Detection (e.g., GC-MS of Amino Acid Derivatives)
Derivatization is often necessary to enhance the detectability and improve the chromatographic behavior of polar compounds like amines, particularly for GC-MS analysis. nih.govresearchgate.netmdpi.comiu.edulibretexts.org Amines, including primary amines like this compound, can be derivatized to decrease their polarity, increase volatility, and improve thermal stability, making them more suitable for GC separation. nih.govresearchgate.netmdpi.comlibretexts.org
Common derivatization methods for amines include silylation, acylation, and alkylation. nih.govresearchgate.netmdpi.comiu.edulibretexts.org Silylation involves replacing active hydrogens with a silyl (B83357) group. mdpi.comlibretexts.org Acylation replaces a labile hydrogen with an acyl group, and reagents like trifluoroacetic anhydride (B1165640) (TFAA) are used for acylating primary amines. iu.edulibretexts.org Alkylation replaces active hydrogens with an aliphatic or aliphatic-aromatic group. libretexts.org
For GC-MS analysis of amines and amino acids, derivatization is a crucial preparatory step. nih.govmdpi.com This is because many amino acids and amines are not volatile or thermally stable enough for direct GC analysis. researchgate.net Derivatization can also increase the sensitivity of detection. nih.govresearchgate.net For instance, acylation reagents like heptafluorobutyric anhydride (HFBA) have been used to detect biogenic amines by GC-MS with good accuracy and recovery. nih.gov While the search results discuss derivatization for amines and amino acids in general and in the context of GC-MS, specific examples directly applying these techniques to this compound were not explicitly detailed, but the principles and reagents discussed are applicable to primary amines like this compound. nih.govresearchgate.netmdpi.comiu.edulibretexts.org
Mass Spectrometry for Structural Elucidation and Metabolite Identification in vitro
Mass spectrometry (MS) is a powerful tool for the structural elucidation of this compound and its derivatives, as well as for the identification of their metabolites in in vitro studies. uu.nlscribd.comshimadzu.combiorxiv.orgresearchgate.net Coupled with chromatographic separation techniques like HPLC or GC (GC-MS), MS provides information about the molecular weight and fragmentation pattern of an analyte, which is essential for confirming its structure or identifying unknown compounds. kcl.ac.ukrsc.orgmdpi.combiorxiv.orgresearchgate.netwuxiapptec.com
Tandem mass spectrometry (MS/MS) is particularly useful for structural elucidation, allowing for the fragmentation of selected ions and analysis of the resulting fragments to piece together the molecule's structure. shimadzu.combiorxiv.orgresearchgate.net High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help determine the elemental composition of the parent ion and its fragments. kcl.ac.ukrsc.orgwuxiapptec.com
In the context of in vitro studies, MS-based metabolite profiling is used to identify and characterize metabolites formed when a compound is incubated with biological systems, such as cell lines or enzymes. wuxiapptec.comacs.orgeuropa.euadmescope.com For example, LC-MS based metabolomics has been used to study metabolic changes in differentiated THP-1 cells. acs.org While direct examples of this compound metabolite identification using MS in in vitro studies were not found, the general principles of using LC-MS or GC-MS for metabolite identification in biological matrices are well-established and applicable. wuxiapptec.comacs.orgadmescope.com In vitro systems like hepatocytes are commonly used for metabolite identification studies. europa.euadmescope.com
Methods for Quantifying Ligand-Metal Complexation in Solution
This compound, as a primary amine, can act as a ligand and form complexes with metal ions. mdpi.comresearchgate.netscispace.com Quantifying the extent of ligand-metal complexation in solution is important for understanding the compound's behavior in various applications, such as in the development of chelating agents or metal-based catalysts. sysrevpharm.orgmdpi.comresearchgate.net
Several analytical techniques can be employed to study and quantify ligand-metal interactions in solution. Spectroscopic methods, such as UV-Vis spectroscopy, can be used to monitor changes in the electronic spectra upon complex formation. sysrevpharm.orgd-nb.info Titration experiments, where a solution of the metal ion is titrated with the ligand (or vice versa), can provide data to determine binding constants and stoichiometry. jci.org
Other techniques mentioned in the context of studying metal complexes and ligand binding include Fourier Transform Infrared (FTIR) spectroscopy and Atomic Absorption Spectrophotometry (AAS). sysrevpharm.org FTIR can provide information about how the functional groups of the ligand are involved in binding to the metal center. sysrevpharm.orgresearchgate.net AAS can be used to measure the concentration of metal ions in a sample, which can be useful for determining the amount of metal bound by the ligand. sysrevpharm.org
Specific methods for quantifying the steric properties of ligands in metal complexes, such as the buried volume parameter (Vbur), are also used to understand the environment around the metal center, which influences complex formation and reactivity. chemrxiv.org While these methods are described for various ligands and metal complexes, their direct application to this compound complexation would follow similar principles. The ability of THP derivatives, including those with a primary amine, to functionalize and bind to metal ions like 68Ga for applications in PET imaging highlights their complexation capabilities. kcl.ac.ukmdpi.comresearchgate.net
Future Research Directions and Unexplored Avenues for Amino Functionalized Thp Scaffolds
Development of Novel Synthetic Routes with Enhanced Selectivity and Efficiency
Current synthetic approaches to functionalized saturated heterocycles, including amino-functionalized THPs, often face challenges related to efficiency, selectivity, and scalability nih.gov. Developing novel synthetic methodologies that offer improved control over regioselectivity and stereoselectivity is a critical future direction.
Exploring catalytic methods, such as organocatalysis, transition-metal catalysis, and particularly photoredox catalysis, holds significant promise for achieving more direct and efficient functionalization of the THP core nih.gov. These approaches could enable the introduction of the amino group or further modifications with greater precision and fewer steps. Furthermore, the application of biocatalysis, utilizing enzymes for specific transformations, could provide highly selective and environmentally benign routes to chiral amino-functionalized THP derivatives mdpi.com. Research into flow chemistry techniques could also offer advantages in terms of reaction control, safety, and scalability for the synthesis of these compounds.
Efforts are also needed to develop divergent synthetic strategies that allow access to a wide variety of amino-functionalized THP structures from common precursors, facilitating the rapid generation of diverse chemical libraries for screening and optimization in various applications.
Elucidation of Underexplored Molecular Interactions and Mechanistic Pathways
A comprehensive understanding of the molecular interactions and reaction mechanisms involving amino-functionalized THP scaffolds is crucial for their rational design and application. While the reactivity of the amine function is well-established, the influence of the cyclic ether environment and the interplay between the amine and oxygen functionalities on reaction pathways and molecular recognition events are areas that require further in-depth investigation.
Future research should focus on detailed mechanistic studies using a combination of experimental techniques and computational chemistry. This includes exploring the conformational preferences of the THP ring and how these influence the reactivity and accessibility of the amino group. Investigating the role of non-covalent interactions, such as hydrogen bonding networks and subtle electronic effects within the molecule and with surrounding environments, will be crucial for understanding their behavior in complex systems. Studies on their interactions with biological macromolecules, such as proteins and nucleic acids, or with material surfaces will provide insights for applications in chemical biology and materials science ugr.esumw.edu.pl.
Expansion of Advanced Chemical Applications Beyond Current Scope
The inherent versatility of amino-functionalized THP scaffolds, arising from the presence of both amine and ether functionalities within a rigid ring structure, suggests potential for applications far exceeding their current use as synthetic intermediates.
One promising area is their application in catalysis. The amino group can act as a basic catalyst or as a ligand for metal catalysts, enabling the development of novel homogeneous or heterogeneous catalytic systems for various organic transformations. Incorporating these scaffolds into porous materials like Metal-Organic Frameworks (MOFs) could lead to the creation of functional materials with tailored adsorption, separation, or catalytic properties rsc.orgnih.gov.
In the realm of materials science, amino-functionalized THPs can serve as building blocks for the construction of advanced functional materials. Their incorporation into polymers, dendrimers, or self-assembling systems could yield materials with enhanced properties, such as improved mechanical strength, thermal stability, or specific recognition capabilities. They could also find applications in the development of responsive materials, sensors, or components for drug delivery systems researchgate.netresearchgate.net.
Furthermore, exploring their potential in supramolecular chemistry, such as the formation of host-guest complexes or self-assembled structures, could lead to novel applications in molecular recognition, separation, and controlled release.
Integration with Emerging Technologies in Chemical Biology and Materials Science
Integrating amino-functionalized THP scaffolds with cutting-edge technologies is a critical step towards realizing their full potential in addressing complex scientific challenges.
In chemical biology, these scaffolds can be utilized in the design of sophisticated molecular probes for imaging and studying biological processes in living systems. Their incorporation into biomolecules or biomimetic systems could lead to the development of novel therapeutics or diagnostics. The burgeoning field of synthetic biology could also benefit from the introduction of these non-canonical amino acid-like structures into engineered biological pathways or proteins, leading to novel functions nih.gov. Functionalized exosomes, for instance, represent a platform where such functionalized scaffolds could enhance targeting and delivery nih.gov.
In materials science, the integration of amino-functionalized THPs with nanotechnology is a key area for future development. Their use in the surface modification of nanoparticles, the creation of functional coatings, or the development of 3D printable materials could lead to advanced materials with precisely controlled properties and functions for applications in areas such as tissue engineering, catalysis, and environmental remediation researchgate.netresearchgate.net. Combining these scaffolds with advanced characterization techniques will be essential for understanding their behavior at the nanoscale and optimizing their performance in integrated systems.
The development of computational tools and high-throughput experimental methods for the design, synthesis, and characterization of amino-functionalized THP scaffolds will be instrumental in accelerating their integration with these emerging technologies and unlocking new frontiers in chemical biology and materials science.
Q & A
Q. What interdisciplinary methodologies enhance this compound’s application in drug delivery systems?
- Methodological Answer :
- Material Science : Use DSC/TGA to assess compatibility with polymeric carriers (e.g., PLGA nanoparticles).
- Pharmacokinetics : Combine in vitro release assays (dialysis membranes) with in vivo PK modeling (e.g., NONMEM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
